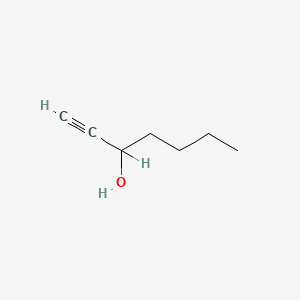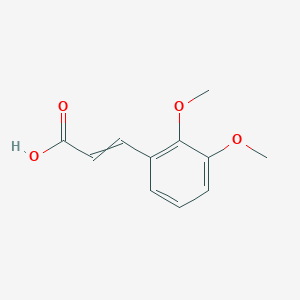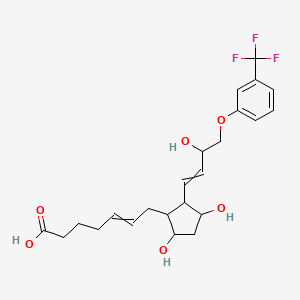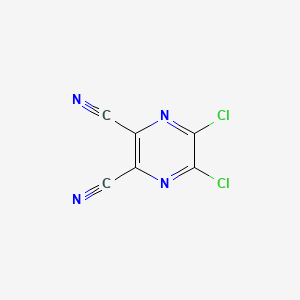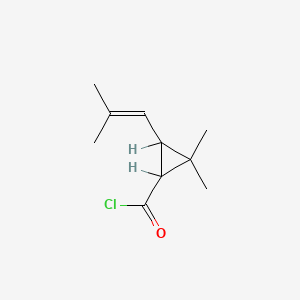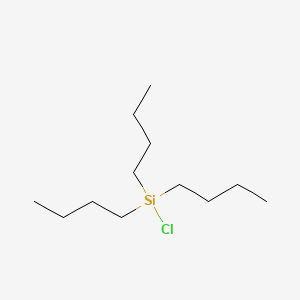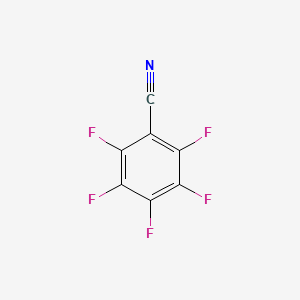
Pentafluorobenzonitrile
Overview
Description
Pentafluorobenzonitrile, also known as 2,3,4,5,6-pentafluorobenzonitrile, is a chemical compound with the molecular formula C7F5N. It is characterized by the presence of five fluorine atoms attached to a benzene ring, with a nitrile group (-CN) substituent. This compound is notable for its high electron-withdrawing properties due to the fluorine atoms, making it a valuable intermediate in various chemical reactions and industrial applications .
Mechanism of Action
Target of Action
Pentafluorobenzonitrile (PFBN) is a valuable intermediate in various chemical reactions
Mode of Action
It is known to participate in chemical reactions as an intermediate , but how it interacts with its targets in a biological context is not clear
Biochemical Pathways
Pfbn has been used in the synthesis of novel fluorinated poly(ether nitrile)s and pentafluorophenyl analogs of noradrenaline, adrenaline, and N-methyladrenaline . These compounds could potentially affect various biochemical pathways, but more research is needed to determine the exact pathways influenced by PFBN.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of many compounds, including PFBN. Factors such as temperature, pH, and the presence of other chemicals can affect its reactivity and the outcomes of the reactions it participates in . .
Biochemical Analysis
Biochemical Properties
Pentafluorobenzonitrile plays a significant role in biochemical reactions due to its high reactivity and stability. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in the synthesis of fluorinated poly(ether nitrile)s and pentafluorophenyl analogs of noradrenaline, adrenaline, and N-methyladrenaline . These interactions often involve the formation of covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of enzymes involved in metabolic pathways, leading to changes in the levels of metabolites and the overall metabolic flux within the cell . Additionally, it has been observed to affect the expression of genes related to stress response and detoxification.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been shown to inhibit certain enzymes involved in the synthesis of neurotransmitters, thereby affecting neurotransmission . The compound can also induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme conditions such as high temperature or strong acidic or basic environments . Long-term exposure to this compound has been shown to cause alterations in cellular function, including changes in cell viability and proliferation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects, such as enhancing certain metabolic pathways. At high doses, it can exhibit toxic or adverse effects, including damage to vital organs and disruption of normal physiological functions . Threshold effects have been observed, where the compound’s impact becomes significantly pronounced beyond a certain concentration.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. These interactions can affect the overall metabolic flux and the levels of specific metabolites within the cell . The compound’s presence can also influence the activity of key metabolic enzymes, leading to shifts in metabolic pathways.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments can affect its activity and function.
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications . The compound’s localization can influence its activity, as it may interact with different biomolecules depending on its subcellular environment.
Preparation Methods
Synthetic Routes and Reaction Conditions
Pentafluorobenzonitrile can be synthesized through several methods. One common approach involves the fluorination of pentachlorobenzonitrile. The process typically includes the following steps :
Chlorination: Benzonitrile is deeply chlorinated to obtain pentachlorobenzonitrile.
Fluorine Exchange Reaction: Pentachlorobenzonitrile undergoes a fluorine exchange reaction with a fluoride salt, such as potassium fluoride, in the presence of a catalyst like N-bis(dimethylamino)methylene-imine chloride salt. The reaction is carried out at elevated temperatures (170-230°C) to produce this compound.
Purification: The reaction mixture is filtered to remove salts, and the filtrate is subjected to vacuum distillation to obtain pure this compound.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of common petrochemical products, mild reaction conditions, and efficient purification techniques to ensure high yield and low production costs .
Chemical Reactions Analysis
Types of Reactions
Pentafluorobenzonitrile undergoes various chemical reactions, including substitution, reduction, and nucleophilic aromatic substitution :
Substitution Reactions: The compound reacts with nucleophiles such as ammonia, aniline, and o-phenylenediamine, primarily by displacing the 4-fluorine atom. Common reagents include chloride, bromide, iodide, methoxide, hydroxide, acetate, benzoate, and azide ions.
Reduction Reactions: this compound can be reduced to form pentafluorobenzylamine using reducing agents like lithium aluminum hydride.
Nucleophilic Aromatic Substitution: The electron-deficient aromatic ring allows for nucleophilic aromatic substitution reactions, where nucleophiles replace one or more fluorine atoms.
Common Reagents and Conditions
Nucleophiles: Ammonia, aniline, o-phenylenediamine, chloride, bromide, iodide, methoxide, hydroxide, acetate, benzoate, azide ions.
Reducing Agents: Lithium aluminum hydride.
Reaction Conditions: Elevated temperatures (170-230°C) and the presence of catalysts for substitution reactions.
Major Products
Substitution Products: Various substituted benzonitriles depending on the nucleophile used.
Reduction Products: Pentafluorobenzylamine.
Scientific Research Applications
Pentafluorobenzonitrile has a wide range of applications in scientific research and industry :
Chemistry: It is used as an intermediate in the synthesis of novel fluorinated poly(ether nitrile)s and other fluorinated compounds.
Biology and Medicine: The compound is utilized in the synthesis of pentafluorophenyl analogs of noradrenaline, adrenaline, and N-methyladrenaline, which are important in biochemical studies.
Industry: this compound is employed in the production of liquid crystal materials, agricultural chemicals, and pharmaceuticals.
Comparison with Similar Compounds
Pentafluorobenzonitrile can be compared with other fluorinated benzonitriles, such as trifluorobenzonitrile and hexafluorobenzonitrile :
Trifluorobenzonitrile: Contains three fluorine atoms on the benzene ring. It is less electron-withdrawing compared to this compound, resulting in lower reactivity towards nucleophiles.
Hexafluorobenzonitrile: Contains six fluorine atoms, making it more electron-withdrawing than this compound. This compound is highly reactive but less commonly used due to its higher cost and difficulty in synthesis.
Similar Compounds
- Trifluorobenzonitrile
- Hexafluorobenzonitrile
- Tetrafluorobenzonitrile
This compound stands out due to its balanced reactivity and availability, making it a valuable compound in various chemical and industrial applications.
Properties
IUPAC Name |
2,3,4,5,6-pentafluorobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7F5N/c8-3-2(1-13)4(9)6(11)7(12)5(3)10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXWJGZQOGXGSSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C1=C(C(=C(C(=C1F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7F5N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9061126 | |
| Record name | Pentafluorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9061126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
773-82-0 | |
| Record name | Pentafluorobenzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=773-82-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pentafluorobenzonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000773820 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pentafluorobenzonitrile | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88294 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzonitrile, 2,3,4,5,6-pentafluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pentafluorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9061126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pentafluorobenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.145 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PENTAFLUOROBENZONITRILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68CN7ME67X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Which position on the aromatic ring is most susceptible to nucleophilic attack in pentafluorobenzonitrile?
A2: While the cyano group itself is also electron-withdrawing, its effect is weaker than the combined influence of the fluorine atoms. Consequently, nucleophilic attack primarily occurs at the para position (position 4) relative to the cyano group. [, , , ]
Q2: Can you elaborate on the competition observed between methoxydefluorination and methoxide addition to the cyano group in this compound?
A3: Sodium methoxide in methanol can react with this compound in two competing ways: (1) methoxydefluorination via SNAr, replacing a fluorine atom with a methoxy group, and (2) reversible addition to the carbon-nitrogen triple bond of the cyano group. This competition can lead to complex kinetic behavior, with the reaction rate initially slowing down due to the reversible addition before proceeding to completion via methoxydefluorination. []
Q3: How does the reactivity of azide ion compare to methoxide ion in reactions with this compound?
A4: Azide ion (N3-) exhibits higher selectivity and lower reactivity compared to methoxide ion (CH3O-) in reactions with this compound. This difference is attributed to the nature of the nucleophiles and their relative reactivities. []
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula is C7F5N, and the molecular weight is 195.09 g/mol.
Q5: Are there any notable spectroscopic features of this compound?
A7: this compound displays characteristic infrared (IR) and Raman spectroscopic signals due to the presence of the cyano group and the C-F bonds. [] Additionally, its 19F NMR spectrum is a valuable tool for characterizing the molecule and its derivatives. [, ]
Q6: Is this compound compatible with common organic solvents?
A8: Yes, this compound exhibits excellent solubility in common organic solvents like diethyl ether, tetrahydrofuran, and dichloromethane. [, ]
Q7: Are there any examples of this compound being used as a building block in polymer synthesis?
A9: Yes, this compound serves as a valuable monomer for synthesizing various fluorinated polymers, including poly(arylene ether)s and poly(ether nitrile)s. These polymers often exhibit desirable properties like high thermal stability, good solubility, and film-forming abilities. [, , ]
Q8: Has this compound been explored in the context of metal-catalyzed reactions?
A10: Yes, research has explored its use in reactions such as the platinum-assisted addition of phosphorus ylides, leading to the formation of interesting platinum(II) complexes with iminophosphorane and N-bonded β-imino phosphorus ylide ligands. [, ]
Q9: Can this compound participate in catalytic hydrophosphonylation reactions?
A11: Yes, this compound, being a highly activated benzonitrile, undergoes nickel-catalyzed hydrophosphonylation with trialkyl phosphites under relatively mild conditions without requiring a Lewis acid. This reaction provides a route to α-aminophosphonates. []
Q10: Have computational methods been employed to study this compound?
A12: Yes, computational studies have investigated the molecular geometry and electronic structure of this compound using techniques like Fourier transform microwave (FTMW) spectroscopy and MP2/6-311++G(2d, 2p) calculations. These studies provide insights into the impact of fluorine substitution on the benzonitrile framework. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


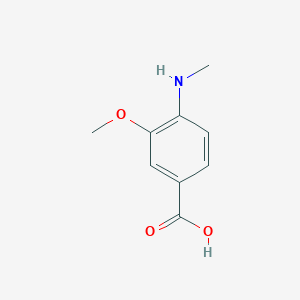
![Bicyclo[2.2.1]heptane-2,3-dimethanol](/img/structure/B1630532.png)
